molecular formula C7H13N3 B069372 2-(2-Methyldiazinan-1-yl)acetonitrile CAS No. 159583-33-2

2-(2-Methyldiazinan-1-yl)acetonitrile

Cat. No.: B069372
CAS No.: 159583-33-2
M. Wt: 139.2 g/mol
InChI Key: IYZNKKQOLDPKQC-UHFFFAOYSA-N
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Description

2-(2-Methyldiazinan-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound featuring a diazinane (1,3-diazinane) core substituted with a methyl group at the 2-position and an acetonitrile moiety at the 1-position.

Properties

CAS No.

159583-33-2

Molecular Formula

C7H13N3

Molecular Weight

139.2 g/mol

IUPAC Name

2-(2-methyldiazinan-1-yl)acetonitrile

InChI

InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3

InChI Key

IYZNKKQOLDPKQC-UHFFFAOYSA-N

SMILES

CN1CCCCN1CC#N

Canonical SMILES

CN1CCCCN1CC#N

Synonyms

1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Acetonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Reference
2-(2-Methyldiazinan-1-yl)acetonitrile C₇H₁₁N₃ 137.18 (calc.) Not reported 1,3-diazinane + 2-CH₃ + 1-CN -
5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane C₁₆H₂₀N₄ 268.35 Not reported 1,3-diazinane + 5,5-dimethyl + 2-pyridinyl
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile C₁₃H₁₇N₃O 231.30 Not reported Piperazine + 4-methoxyphenyl + CN
2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile C₁₀H₉N₅OS 263.28 Not reported 1,2,4-triazole + S-linker + 5-OCH₃ + CN
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile C₁₁H₁₂N₄O₂ 246.25 119–161 (varies) Benzimidazole + CH₂CN + ester

Key Observations :

  • Diazinane vs. Piperazine : The replacement of diazinane with piperazine (as in ) introduces an additional nitrogen atom, increasing basicity and altering solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitrile) lower electron density in the heterocyclic core, influencing reactivity in cross-coupling reactions.
  • Melting Points : Benzimidazole derivatives () exhibit higher melting points (119–161°C) due to aromatic stacking, whereas triazole-thioacetonitriles () may have lower melting points due to flexible S-linkers.

Key Findings :

  • Solvent Effects : Aprotic solvents (e.g., DMF) enhance yields in triazole-thioacetonitrile synthesis by minimizing alkaline hydrolysis.
  • Time-Yield Trade-off : Benzimidazole derivatives require longer reaction times (up to 93 minutes) for optimal purity (93% yield).

Electronic and Reactivity Profiles

  • HOMO/LUMO Analysis: Quantum chemical studies on diazinane analogs () reveal non-planar structures with HOMO/LUMO orbitals localized on the heterocyclic ring, suggesting preferential sites for electrophilic attacks.
  • Nitrile Reactivity : The acetonitrile group in 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile () is highly susceptible to nucleophilic substitution, contrasting with the stabilized nitriles in aromatic systems (e.g., benzimidazole derivatives).

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